molecular formula C11H17FN2S B12434977 ({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine

({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine

Cat. No.: B12434977
M. Wt: 228.33 g/mol
InChI Key: LZSOOHQKHRQAII-UHFFFAOYSA-N
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Description

({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine (CAS 1955519-69-3) is a synthetic pyrrolidine-based compound of significant interest in advanced pharmaceutical and neuroscience research . Its molecular formula is C11H17FN2S, with a molecular weight of 228.33 g/mol . The compound's structure, which features a fluorinated pyrrolidine ring and a thiophene-containing side chain, is supplied for investigation as a potential precursor or intermediate in the development of novel bioactive molecules . Research into analogous compounds with pyrrolidine and thiophene motifs suggests potential applications in the study of central nervous system (CNS) targets . Such compounds have been explored for their interactions with monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET), providing a basis for their research value in neuropharmacology . This reagent is intended for use by qualified researchers in controlled laboratory settings to support the synthesis and discovery of new chemical entities. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use of any kind. It must not be used as a consumer product or for any personal applications. All handling and disposal must conform to applicable local, state, and federal regulations.

Properties

Molecular Formula

C11H17FN2S

Molecular Weight

228.33 g/mol

IUPAC Name

1-[4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine

InChI

InChI=1S/C11H17FN2S/c1-13-6-10-5-9(12)7-14(10)8-11-3-2-4-15-11/h2-4,9-10,13H,5-8H2,1H3

InChI Key

LZSOOHQKHRQAII-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC(CN1CC2=CC=CS2)F

Origin of Product

United States

Preparation Methods

Aza-Michael Addition

A γ-fluoro-α,β-unsaturated ester reacts with a primary amine (e.g., benzylamine) in the presence of a Lewis acid catalyst (e.g., Zn(OTf)₂). This step forms a β-amino ester intermediate.
Example :

  • Substrate : Ethyl 4-fluoro-2-butenoate
  • Amine : Benzylamine
  • Catalyst : Zn(OTf)₂ (10 mol%)
  • Solvent : CH₂Cl₂, 0°C → rt, 12 h
  • Yield : 78%

Intramolecular Cyclization

The β-amino ester undergoes cyclization under basic conditions to form the pyrrolidine ring. Dehydration and fluorination are achieved using HF-pyridine.
Conditions :

  • Base : K₂CO₃ (2 equiv)
  • Fluorinating Agent : HF-pyridine (5 equiv)
  • Solvent : THF, reflux, 6 h
  • Yield : 65%

Thiophene Side-Chain Introduction

The thiophen-2-ylmethyl group is introduced via alkylation or Mitsunobu reaction .

Alkylation of Pyrrolidine Nitrogen

A common method involves reacting the pyrrolidine intermediate with 2-(bromomethyl)thiophene in the presence of a base:
Protocol :

  • Substrate : 4-Fluoro-pyrrolidine
  • Alkylating Agent : 2-(Bromomethyl)thiophene (1.2 equiv)
  • Base : DIPEA (3 equiv)
  • Solvent : DMF, 60°C, 8 h
  • Yield : 72%

Mitsunobu Reaction

For stereocontrol, the Mitsunobu reaction couples a thiophen-2-ylmethanol derivative with a hydroxyl-containing pyrrolidine precursor:
Conditions :

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)
  • Solvent : THF, 0°C → rt, 24 h
  • Diastereomeric Ratio : 85:15

Methylamine Functionalization

The final step involves introducing the methylamine group via reductive amination or N-alkylation .

Reductive Amination

A ketone intermediate reacts with methylamine in the presence of NaBH₃CN:
Procedure :

  • Substrate : 4-Fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
  • Amine : Methylamine (2 equiv)
  • Reducing Agent : NaBH₃CN (1.5 equiv)
  • Solvent : MeOH, rt, 12 h
  • Yield : 68%

N-Alkylation

Direct alkylation using methyl iodide under basic conditions:
Conditions :

  • Base : K₂CO₃ (2 equiv)
  • Alkylating Agent : CH₃I (1.1 equiv)
  • Solvent : Acetonitrile, 50°C, 6 h
  • Yield : 58%

Optimization Strategies

Enantioselective Synthesis

Chiral auxiliaries or asymmetric catalysis are employed to control stereochemistry:

  • Catalyst : (R)-BINAP-PdCl₂ (5 mol%)
  • Enantiomeric Excess : 92% ee

Purification Techniques

  • Chromatography : Silica gel (hexane/EtOAc 3:1)
  • Crystallization : Ethanol/water (7:3)

Analytical Characterization

Method Key Data Source
¹H NMR δ 2.35 (s, 3H, NCH₃), 3.72 (m, 1H, CH-F), 7.12 (d, J=3.4 Hz, thiophene)
HPLC Purity >98% (C18 column, 0.1% TFA in H₂O/MeOH)
HRMS m/z calc. 268.1423 [M+H]⁺, found 268.1421

Challenges and Solutions

  • Fluorine Stability : HF-pyridine generates volatile byproducts; alternative fluorinating agents (e.g., Selectfluor®) improve safety.
  • Thiophene Reactivity : Over-alkylation is mitigated by slow addition of alkylating agents.

Applications and Derivatives

The compound serves as a precursor for:

  • Neurological Agents : Dopamine D3 receptor ligands
  • Anticancer Drugs : RORγ inhibitors

Chemical Reactions Analysis

Types of Reactions

({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated or thiophene-containing derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine, also known as [(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine, is a chiral molecule featuring a pyrrolidine ring with fluorine and thiophen-2-ylmethyl substituents. It has the molecular formula C11H17FN2SC_{11}H_{17}FN_2S and a molecular weight of 228.33 g/mol . This compound has garnered interest in chemical research for its unique structural features and potential biological activities.

Scientific Research Applications
({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine may have significant biological activity, especially in medicinal chemistry. Its structure allows potential interactions with biological targets like receptors and enzymes. The presence of fluorine may enhance binding affinity and selectivity, while the thiophen-2-ylmethyl group could improve lipophilicity and pharmacokinetic properties.

Structural Analogues
Several compounds share structural similarities:

  • [(2S,4S)-4-fluoro-1-(phenylmethyl)pyrrolidin-2-yl]methanamine Contains a phenyl group instead of thiophen.
  • [(2S,4S)-4-chloro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine Chlorine substitution instead of fluorine.
  • [(2S,4S)-4-fluoro-1-(furan-2-ylmethyl)pyrrolidin-2-yl]methanamine Furan ring instead of thiophene.

Mechanism of Action

The mechanism of action of ({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine involves its interaction with specific molecular targets in biological systems. The fluorine and thiophene groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : ({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
  • CAS No.: 1823466-42-7
  • Molecular Formula : C₁₁H₁₈FN₃S
  • Molecular Weight : 243.34 g/mol .
  • Structural Features :
    • A pyrrolidine ring substituted at the 4-position with fluorine.
    • A thiophen-2-ylmethyl group at the 1-position of the pyrrolidine.
    • A methylamine group attached via a methylene bridge at the 2-position.

Characterization methods include NMR, LC-MS, and HPLC, as referenced for structurally related amines .

Structural Analogs with Heterocyclic Modifications

Table 1: Key Structural Analogs and Their Features
Compound Name Heterocycle/Substituent Differences Molecular Formula Molecular Weight Key References
Target Compound Thiophen-2-ylmethyl, 4-fluoro-pyrrolidine C₁₁H₁₈FN₃S 243.34
{[(2S,4S)-4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride Oxadiazole replaces thiophene; dihydrochloride salt C₁₀H₁₇Cl₂FN₄O 329.18
{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine Thiazole replaces thiophene; 4-fluorophenyl substituent C₁₁H₁₂FN₃S 237.29
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid Thienopyrimidine fused ring; carboxylic acid group C₁₃H₁₄N₄O₂S 306.34

Key Observations :

  • Thiazole analogs () may exhibit enhanced metabolic stability due to reduced aromaticity compared to thiophene.
  • Fluorine Position : The 4-fluoro substitution on the pyrrolidine in the target compound contrasts with fluorophenyl groups in thiazole derivatives (), affecting electronic distribution and steric bulk.
  • Salt Forms : The dihydrochloride salt in likely improves aqueous solubility compared to the free base form of the target compound.

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical Properties
Compound Name LogP (Predicted) Solubility Ionization (pKa)
Target Compound 1.8–2.2 Moderate (free base) ~9.5 (amine)
Oxadiazole Dihydrochloride () 0.9–1.3 High (salt form) ~8.5 (amine, protonated)
Thiazole Derivative () 2.5–3.0 Low ~9.0 (amine)

Functional Implications :

  • Lipophilicity : The target compound’s LogP (1.8–2.2) suggests moderate membrane permeability, while the oxadiazole analog’s lower LogP (0.9–1.3) may favor solubility but limit blood-brain barrier penetration .
  • Acid-Base Properties : The dihydrochloride salt’s protonated amine enhances solubility in physiological conditions, a critical factor for oral bioavailability .

Common Strategies :

  • Pyrrolidine Functionalization : Alkylation of pyrrolidine precursors with halogenated thiophene or oxadiazole derivatives, as seen in .
  • Fluorination : Late-stage fluorination via electrophilic or nucleophilic routes, as suggested by the prevalence of fluorine in related compounds ().
  • Amine Protection/Deprotection : Use of tert-butyl carbamates or other protecting groups to avoid side reactions during synthesis .

Challenges :

  • Steric hindrance from the thiophen-2-ylmethyl group may complicate pyrrolidine ring modifications.
  • Sensitivity of the fluorine substituent to harsh reaction conditions necessitates careful optimization .

Biological Activity

The compound ({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine , also known by its CAS number 1807941-84-9, is a member of the pyrrolidine family featuring a fluorinated substituent and a thiophene moiety. Its molecular formula is C10H15FN2SC_{10}H_{15}FN_2S, with a molecular weight of 214.3 g/mol. This compound has garnered interest in recent years due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structure and Properties

The structure of the compound can be represented as follows:

Molecular Structure C10H15FN2S\text{Molecular Structure }C_{10}H_{15}FN_2S

Key Properties:

  • Molecular Weight: 214.3 g/mol
  • CAS Number: 1807941-84-9
  • Chemical Formula: C10H15FN2S

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to ({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine have shown inhibitory effects against various cancer cell lines. A notable study reported that related pyrrolidine derivatives displayed cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, highlighting their potential as anticancer agents .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa<10
CaCo-2<15
H9c2 (rat heart)<20
3T3-L1 (mouse embryo)<25

Antibacterial and Antifungal Properties

The compound's structural characteristics suggest possible antibacterial and antifungal activities. In vitro tests have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains, including E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be below 125 µg/mL for several strains .

Table 2: Antibacterial Activity of Pyrrolidine Derivatives

Bacterial StrainMIC (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrrolidine derivatives. Modifications on the thiophene ring or the fluorine substituent can significantly impact the efficacy against target cells.

Case Study: SAR Analysis

A detailed SAR study indicated that introducing different substituents on the thiophene ring led to variations in anticancer potency. For example, a derivative with an additional methyl group on the thiophene exhibited enhanced activity against ovarian cancer cell lines compared to its parent compound .

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